molecular formula C8H8O4 B1670368 2,3-Dihydroxy-4-methoxybenzaldehyde CAS No. 4055-69-0

2,3-Dihydroxy-4-methoxybenzaldehyde

Cat. No. B1670368
Key on ui cas rn: 4055-69-0
M. Wt: 168.15 g/mol
InChI Key: OJZYLUUHIAKDJT-UHFFFAOYSA-N
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Patent
US07078552B2

Procedure details

An anhydrous dichloromethane (500 mL) solution of 2,3,4-trimethoxy-benzaldehyde (6a, 19.6 g, 100 mmol) under argon at ambient temperature was stirred for 10 min and boron trichloride (100 mL, 100 mmol, 1 eq, 1.0 M soln in dichloromethane) was added. After 2 hours, the second equivalent of boron trichloride (100 mL, 100 mmol; 1 eq; 1.0 M solution in dichloromethane) was added. The dark reaction mixture was stirred for 24 hours, and then slowly poured into 10% sodium bicarbonate (aq) (40 g/360 mL). The resulting solution was acidified with concentrated hydrochloric acid to pH 1. The dichloromethane layer was separated, and the aqueous layer was extracted with ethyl acetate (4×100 mL) and dried. Evaporation of solvent in vacuo gave a brown oil, which was absorbed onto silica gel and subjected to flash column chromatography (50:50:1 hexane-ethyl acetate-acetic acid) to afford a yellow solid. Recrystallization from ethyl acetate-hexane gave yellow needles (12.4 g; 74%): m.p. 115-116° C. [lit. 116-117° C. (Pettit et al, 1987)]; Rf0.40 (1:1, hexane-ethyl acetate); EIMS m/z 168 (100%, M+), 125 (25%), 122 (40%), 79 (20%), 52 (20%). Anal. Calcd. for C8H8O4: C, 57.14; H, 4.80. Found: C, 57.23; H. 4.79.
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
360 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
125
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
122
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
79
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
52
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:10]([O:11]C)=[C:9]([O:13][CH3:14])[CH:8]=[CH:7][C:4]=1[CH:5]=[O:6].B(Cl)(Cl)Cl.C(=O)(O)[O-].[Na+].Cl>ClCCl.CCCCCC.C(OCC)(=O)C>[OH:2][C:3]1[C:10]([OH:11])=[C:9]([O:13][CH3:14])[CH:8]=[CH:7][C:4]=1[CH:5]=[O:6] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
19.6 g
Type
reactant
Smiles
COC1=C(C=O)C=CC(=C1OC)OC
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
B(Cl)(Cl)Cl
Step Five
Name
Quantity
360 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
125
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
122
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
79
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
52
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dark reaction mixture
CUSTOM
Type
CUSTOM
Details
The dichloromethane layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (4×100 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent in vacuo
CUSTOM
Type
CUSTOM
Details
gave a brown oil, which
CUSTOM
Type
CUSTOM
Details
was absorbed onto silica gel
CUSTOM
Type
CUSTOM
Details
to afford a yellow solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate-hexane
CUSTOM
Type
CUSTOM
Details
gave yellow needles (12.4 g; 74%)
CUSTOM
Type
CUSTOM
Details
m.p. 115-116° C. [lit. 116-117° C. (Pettit et al, 1987)]

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
OC1=C(C=O)C=CC(=C1O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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